molecular formula C18H21N3O5 B4168644 N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide

N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide

Cat. No.: B4168644
M. Wt: 359.4 g/mol
InChI Key: NQGLOMGUENSNCM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the nitration of a methoxy-substituted benzene ring, followed by amination and subsequent coupling with a benzamide derivative. The reaction conditions may include the use of strong acids for nitration, such as sulfuric acid and nitric acid, and the use of reducing agents for amination, such as palladium on carbon (Pd/C) with hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder with hydrochloric acid (HCl).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amino-substituted benzamides.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro group and the amino group could facilitate interactions with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-aminobenzamide: Lacks the nitro group but has similar structural features.

    N-(4-nitrophenyl)-4-[(3-methoxypropyl)amino]benzamide: Similar structure but with different substitution patterns.

Uniqueness

N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both methoxy and nitro groups can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-25-11-3-10-19-16-9-4-13(12-17(16)21(23)24)18(22)20-14-5-7-15(26-2)8-6-14/h4-9,12,19H,3,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGLOMGUENSNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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